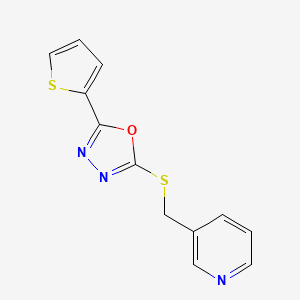

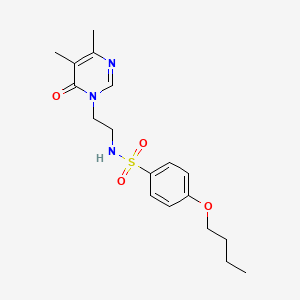

![molecular formula C15H18N4O B2836832 2-甲基-N-(4-甲基吡啶-3-基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034367-44-5](/img/structure/B2836832.png)

2-甲基-N-(4-甲基吡啶-3-基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .科学研究应用

合成和结构修饰

系统结构修饰:对咪唑并[1,2-a]嘧啶衍生物(包括类似化合物)的研究突出了减少醛氧化酶介导的代谢的策略,这对于提高潜在治疗剂的生物利用度和有效性至关重要。改变杂环或阻断反应位点已有效减少代谢,该策略可适用于类似化合物以提高稳定性和活性(Linton 等人,2011 年)。

晶体和分子结构:对 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯(抗结核剂合成中的副产物)的研究揭示了理解晶体和分子结构对于开发新的治疗分子至关重要。这种见解对于设计具有针对特定应用的优化性质的化合物至关重要(Richter 等人,2023 年)。

生物医学应用

抗菌剂:新型苯并咪唑-恶二唑杂化分子已被合成,作为有前途的抗菌剂,对结核分枝杆菌表现出有效的活性。这种结合分子骨架的方法可应用于设计具有增强抗菌性能的新化合物(Shruthi 等人,2016 年)。

DNA 识别:对含有咪唑和吡咯部分的聚酰胺进行 DNA 识别的研究强调了分子设计在靶向特定 DNA 序列中的作用,这对于开发基因表达控制剂至关重要。本研究强调了为精确的 DNA 靶向应用设计类似化合物的潜力(Chavda 等人,2010 年)。

材料科学

催化剂开发:对具有双(N-杂环卡宾)配位口袋的大环配体的钯化研究说明了化学转化催化剂的开发。这项关于用特定金属离子创建新型配合物的研究可以为催化应用化合物的合成提供信息(Meyer 等人,2012 年)。

安全和危害

未来方向

The increasing clinical importance of drug-resistant fungal and bacterial pathogens has stimulated microbiological research into and development of new antimicrobial agents . Hence, there is a constant need to develop antimicrobial drugs . One major objective of organic and medicinal chemistry is to design and synthesize new molecules with high therapeutic indices which can overcome resistant microorganisms .

作用机制

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets to modulate these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound might interact with multiple biochemical pathways.

Pharmacokinetics

It is known that similar compounds have good solubility in dmf and dmso , which could suggest good bioavailability for this compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s stability can be affected by temperature, as suggested by the storage conditions of similar compounds . Furthermore, the compound’s efficacy might be influenced by the pH of the environment, as suggested by its solubility in different solvents .

属性

IUPAC Name |

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-9-5-6-16-8-14(9)19-15(20)11-3-4-12-13(7-11)18-10(2)17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDMNFUJCZBAGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-methylpyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

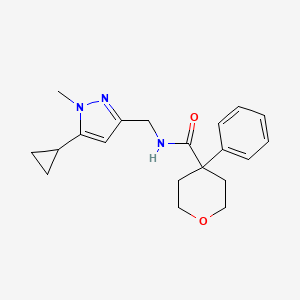

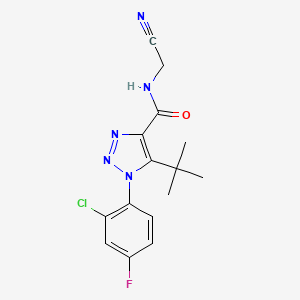

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

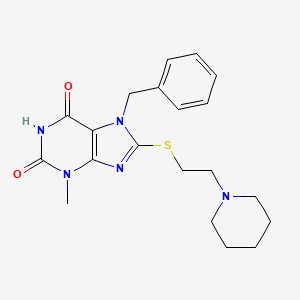

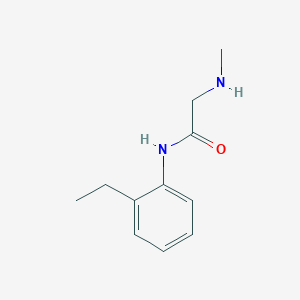

![2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2836751.png)

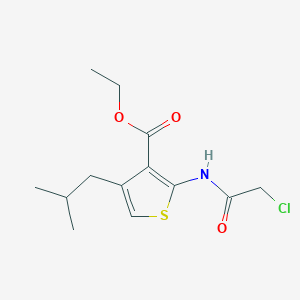

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![6-chloro-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2836756.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)

methanone](/img/structure/B2836766.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2836767.png)